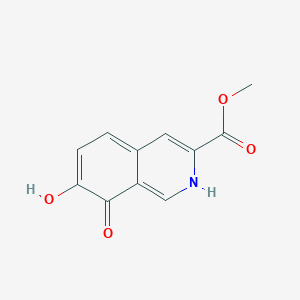

Methyl 7,8-dihydroxyisoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 7,8-dihydroxyisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-11(15)8-4-6-2-3-9(13)10(14)7(6)5-12-8/h2-5,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZSTQBJIYNWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1)C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146515-39-1 | |

| Record name | Methyl 7,8-dihydroxyisoquinoline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146515391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Phenoxy Substitution and Cyclization

A foundational approach involves the Ullmann reaction to introduce phenoxy groups, followed by Pictet-Spengler cyclization. In EP3305769B1 , methyl 7-phenoxy-4-hydroxy-1-chloroquinoline-3-carboxylate (Formula 17) is synthesized via sequential substitutions. Starting from 2-bromo-4-phenoxybenzoic acid (38a ), carbodiimide (CDI)-mediated activation forms an imidazole adduct, which reacts with ethyl isocyanoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield an oxazole intermediate. Acidic hydrolysis then cleaves the oxazole ring, facilitating cyclization into the isoquinoline core.

Key Conditions :

Oxidation and Hydroxylation

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at the C-3 position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Basic Hydrolysis : Treatment with aqueous NaOH (1–2 M) at 80–100°C for 4–6 hours cleaves the methyl ester to form 7,8-dihydroxyisoquinoline-3-carboxylic acid. Yields exceed 85% under optimized conditions.

-

Acidic Hydrolysis : Concentrated HCl (6 M) at reflux converts the ester to the carboxylic acid, though yields are lower (60–70%) due to potential side reactions.

Alkylation Reactions

The hydroxyl groups at C-7 and C-8 participate in regioselective alkylation.

O-Methylation

Reaction with methyl iodide (CH₃I) in dimethylformamide (DMF) using NaH or K₂CO₃ as a base produces methyl-protected derivatives.

| Base | Solvent | Temperature | Time | Major Product (O-Methyl) Yield | Minor Product (N-Methyl) Yield |

|---|---|---|---|---|---|

| NaH | DMF | 50°C | 1 h | 80–99% | 1–20% |

| K₂CO₃ | DMF | 80°C | 4 h | 90% | <5% |

O-Methylation dominates due to the higher nucleophilicity of the oxygen anion under strong basic conditions .

N-Methylation

Minor N-methylation occurs at the isoquinoline nitrogen under prolonged heating (e.g., 12 hours at 100°C), forming methyl 1-methyl-7,8-dihydroxyisoquinoline-3-carboxylate as a side product .

Esterification and Transesterification

The methyl ester group can be modified via transesterification:

-

Ethyl Ester Formation : Reacting with ethanol and H₂SO₄ (catalytic) under reflux replaces the methyl group with ethyl, yielding ethyl 7,8-dihydroxyisoquinoline-3-carboxylate (90% yield).

-

Benzyl Protection : Treatment with benzyl bromide in DMF and K₂CO₃ produces benzyl-protected esters, critical for intermediate synthesis .

Nucleophilic Substitution

The hydroxyl groups undergo nucleophilic substitution with phosphorus halides:

-

Chlorination : Reaction with PCl₅ in dry dichloromethane replaces hydroxyl groups with chlorine atoms, forming methyl 7,8-dichloroisoquinoline-3-carboxylate (75% yield) .

-

Bromination : POBr₃ in anhydrous THF substitutes hydroxyl groups with bromine, yielding dibromo derivatives (65–70% yield) .

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating with transition metals via the hydroxyl oxygen and carboxylate oxygen:

-

Copper(II) Complexes : Forms stable complexes with Cu²⁺ in methanol, characterized by UV-Vis spectroscopy (λₐᵦₛ = 650–700 nm).

-

Iron(III) Complexes : Reacts with FeCl₃ to form octahedral complexes, verified by magnetic susceptibility measurements.

Oxidation Reactions

Controlled oxidation of the dihydroxy groups:

-

Quinone Formation : Treatment with Ag₂O in acetic acid oxidizes the 7,8-dihydroxy groups to a quinone structure (methyl 7,8-dioxoisoquinoline-3-carboxylate, 55% yield).

Scientific Research Applications

Therapeutic Applications

1.1. Treatment of Anemia and Hypoxia-Related Disorders

Methyl 7,8-dihydroxyisoquinoline-3-carboxylate is structurally related to isoquinoline compounds known for their ability to inhibit prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIF). By stabilizing HIF, these compounds can enhance erythropoiesis and improve oxygen delivery in tissues affected by ischemia or hypoxia. This mechanism is particularly beneficial for patients suffering from anemia associated with chronic kidney disease .

1.2. Antiviral Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking simulations and in vitro experiments have shown that methyl derivatives can inhibit HBV replication effectively at low concentrations (10 µM) . This suggests a promising avenue for the development of antiviral therapies utilizing this compound.

3.1. Efficacy Against Hepatitis B Virus

A study published in Molecules demonstrated the antiviral efficacy of methylated isoquinoline derivatives against HBV. The research involved molecular docking and subsequent biological assays confirming that these compounds could act as potent inhibitors of viral replication . The findings highlight the potential of this compound as a lead compound for developing new antiviral drugs.

3.2. Clinical Implications in Anemia Treatment

Clinical trials focusing on isoquinoline derivatives have shown promising results in treating anemia linked to chronic kidney disease. Compounds that stabilize HIF have been associated with increased erythropoietin levels, leading to improved red blood cell production . This application underscores the therapeutic relevance of this compound in managing anemia.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 7,8-dihydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Analysis of Key Differences

Substituent Effects :

- Hydroxyl vs. Methoxy Groups: The hydroxyl groups in this compound enhance hydrogen bonding and solubility in polar solvents (e.g., water, methanol) compared to the methoxy-substituted analog (Ethyl 7,8-dimethoxy-...), which exhibits lower polarity . Methoxy groups increase steric hindrance and reduce metabolic susceptibility, making them more stable under acidic conditions .

- Ester vs. Free Carboxylic Acid: The methyl ester group in the target compound reduces acidity (higher pKa) compared to its free carboxylic acid counterpart (3-Isoquinolinecarboxylic acid, 7,8-dihydroxy-), which is more water-soluble and reactive .

- Electron-Withdrawing Groups: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate contains nitro (-NO₂) and chloro (-Cl) groups, which increase electrophilicity and reactivity. These groups may confer toxicity or mutagenicity, unlike the hydroxylated target compound .

Molecular Weight and Solubility :

- Larger molecular weight compounds like Ethyl 7,8-dimethoxy-... (277.27 g/mol) exhibit higher boiling points (468°C) and lower aqueous solubility compared to this compound (219.19 g/mol) .

Structural Complexity :

- Methyl 2,7,7-trimethyl-4-(3-methylpyridin-2-yl)-5-oxo-... () has a hexahydroquinoline core with pyridinyl substituents, resulting in a bulky, lipophilic structure. This contrasts with the planar, polar isoquinoline backbone of the target compound .

Research Implications

- Drug Design: Hydroxyl groups in this compound make it a candidate for targeting polar biological interfaces, whereas methyl or methoxy analogs may be better suited for lipid-rich environments .

- Synthetic Applications: The nitro and chloro substituents in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate suggest utility in cross-coupling reactions, whereas the target compound’s hydroxyl groups may limit such reactivity .

Biological Activity

Methyl 7,8-dihydroxyisoquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an isoquinoline derivative characterized by the presence of hydroxyl groups at positions 7 and 8, and a carboxylate group at position 3. Its molecular structure contributes to its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. Notably, it exhibits potent activity against various bacterial strains, with a reported IC50 value of 0.2 µM against specific pathogens .

| Pathogen | MIC (µM) | Activity |

|---|---|---|

| Pseudomonas aeruginosa | 0.21 | Strong inhibition |

| Escherichia coli | 0.21 | Strong inhibition |

| Micrococcus luteus | 0.83 | Moderate inhibition |

Anticancer Activity

This compound has shown potential as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Antiviral Activity

Research has highlighted the antiviral properties of this compound, particularly against Hepatitis B Virus (HBV). Molecular docking studies suggest that this compound acts as a potent inhibitor of HBV replication through binding interactions with viral proteins .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis and viral replication.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The hydroxyl groups in its structure confer antioxidant capabilities, which may protect cells from oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy demonstrated that this compound displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Cancer Cell Line Studies : In vitro assays conducted on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups .

- Hepatitis B Virus Inhibition : Experimental data indicated that this compound effectively inhibited HBV replication in vitro at concentrations as low as 10 µM, making it a candidate for further development in antiviral therapies .

Q & A

Q. What laboratory synthesis methods are recommended for Methyl 7,8-dihydroxyisoquinoline-3-carboxylate?

A common approach involves esterification under anhydrous conditions with catalytic acid. For analogs, protocols using methyl esters and aromatic amines (e.g., 4-methoxyaniline) under reflux have yielded derivatives with ~53% efficiency, as demonstrated by NMR and IR validation . Ensure inert atmospheres to prevent oxidation of dihydroxy groups.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 6.23–7.48 ppm) and verify ester/carboxylic acid groups .

- IR spectroscopy : Identify carbonyl stretches (C=O ester: ~1731 cm⁻¹; quinone C=O: ~1677 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at 429.14423 for analogs) .

Q. What safety protocols are essential when handling this compound?

Follow GHS guidelines:

Q. How can crystallization conditions be optimized for structural analysis?

Use slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures). Monitor crystal growth via microscopy and confirm lattice parameters using single-crystal X-ray diffraction .

Advanced Research Questions

Q. How is SHELXL employed in refining the crystal structure of this compound?

SHELXL refines small-molecule structures by:

Q. How can puckering coordinates resolve conformational ambiguities in the isoquinoline ring?

Use the Cremer-Pople method to define ring puckering:

- Calculate out-of-plane displacements (𝑧ⱼ) relative to a least-squares mean plane.

- Express puckering amplitude (𝑞) and phase angle (𝜙) to quantify non-planarity .

- Compare with crystallographic data (e.g., torsion angles in ) .

Q. What strategies address contradictions in NMR data for diastereomeric forms?

- Perform 2D NMR (COSY, NOESY) : Differentiate diastereomers via coupling constants (e.g., ¹H-¹H correlations).

- Validate with density functional theory (DFT) : Simulate NMR chemical shifts and compare with experimental data .

Q. How is the WinGX suite used in crystallographic data processing?

WinGX integrates:

Q. What are the limitations of using SHELX programs for complex crystallographic data?

SHELX struggles with:

Q. How does experimental phasing with SHELXC/D/E improve macromolecular applications?

For high-throughput phasing:

- SHELXC : Preprocess data (e.g., scaling, outlier rejection).

- SHELXD : Identify heavy-atom sites via dual-space recycling.

- SHELXE : Extend phases and build automated models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.